molecular formula C18H21NO2 B5363684 N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide

N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide

Katalognummer B5363684
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: FNTSYVFSRWIOHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide, also known as SKF 38393, is a synthetic compound that has been widely used in scientific research as a selective agonist for dopamine D1-like receptors. This compound was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 involves the selective activation of dopamine D1-like receptors, which are coupled to G-proteins and stimulate the production of cyclic adenosine monophosphate (cAMP) in neurons. This leads to the activation of downstream signaling pathways that regulate various cellular processes, including gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects
This compound 38393 has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of intracellular calcium levels, and the activation of protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) signaling pathways. These effects have been implicated in the regulation of cognitive function, motivation, and reward pathways in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 in lab experiments is its high selectivity for dopamine D1-like receptors, which allows for the precise modulation of dopamine signaling pathways without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively low potency compared to other dopamine receptor agonists, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

Future research on N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 may focus on exploring its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. Additionally, further studies may investigate the underlying mechanisms of this compound 38393's effects on dopamine signaling pathways and its interactions with other neurotransmitter systems in the brain. Finally, the development of more potent and selective dopamine receptor agonists may provide new insights into the role of dopamine signaling in brain function and may lead to the development of novel therapeutic agents for neurological and psychiatric disorders.

Synthesemethoden

The synthesis of N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 involves several steps, including the reaction of 4-methoxybenzoyl chloride with N-(4-ethylphenyl) ethylamine to form the intermediate product, which is then reacted with sodium hydride and methyl iodide to yield the final product. The purity and yield of this compound 38393 can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 has been widely used in scientific research to study the mechanisms of dopamine signaling and its role in various neurological and psychiatric disorders. This compound has been shown to selectively activate dopamine D1-like receptors, which are involved in regulating cognitive function, motivation, and reward pathways in the brain. Studies have also suggested that this compound 38393 may have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.

Eigenschaften

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-14-5-7-15(8-6-14)13(2)19-18(20)16-9-11-17(21-3)12-10-16/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTSYVFSRWIOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.